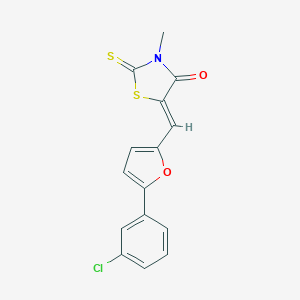![molecular formula C21H26N2O3 B240356 N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B240356.png)
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, also known as ML239, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic properties. This compound belongs to the class of benzamide derivatives and has been studied for its use in treating various diseases and disorders.
Wirkmechanismus
The mechanism of action of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein AKT, which is involved in cell proliferation and survival. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the activity of the protein NF-κB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been shown to have several biochemical and physiological effects in the body. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to induce apoptosis and inhibit cell proliferation in breast cancer cells. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the production of inflammatory cytokines in macrophages. These effects suggest that N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has potential therapeutic properties in various diseases and disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its relatively low cost, ease of synthesis, and potential therapeutic properties. However, the limitations of using N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide in lab experiments include its limited solubility in water, which may affect its bioavailability, and its potential toxicity, which may require careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide. One potential direction is to study its potential therapeutic properties in other diseases and disorders, such as autoimmune diseases and viral infections. Another potential direction is to study its mechanism of action in more detail, in order to better understand its potential therapeutic properties. Additionally, further studies are needed to assess the safety and toxicity of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide, in order to determine its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide involves a multistep process that requires the use of several reagents and solvents. The initial step involves the reaction of 4-aminobenzoyl chloride with n-butylamine to form 4-(butylamino)benzoic acid. This intermediate is then reacted with isobutyl bromide and potassium carbonate to form N-[4-(butylamino)phenyl]-2-isobutoxybenzamide, which is then further reacted with butyryl chloride to form the final product, N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide has been studied extensively for its potential therapeutic properties in various diseases and disorders. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Kim et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. In another study conducted by Lee et al. (2019), N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide was found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines in macrophages.
Eigenschaften
Produktname |
N-[4-(butyrylamino)phenyl]-2-isobutoxybenzamide |
|---|---|
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[4-(butanoylamino)phenyl]-2-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-4-7-20(24)22-16-10-12-17(13-11-16)23-21(25)18-8-5-6-9-19(18)26-14-15(2)3/h5-6,8-13,15H,4,7,14H2,1-3H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
CKZUQDLAINWJAA-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(4-allyl-5-{[2-(4-methyl-3-nitroanilino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B240283.png)


![Ethyl 2-[({[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B240297.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B240298.png)
![3-(2-Anilino-1,3-thiazol-4-yl)-3-methyl-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240314.png)
![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)
![propan-2-yl (2E)-5-(4-chlorophenyl)-2-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B240320.png)


![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)
